molecular formula C11H13FO B1397821 Cyclobutyl-(4-fluorophenyl)methanol CAS No. 1073477-15-2

Cyclobutyl-(4-fluorophenyl)methanol

Cat. No.: B1397821
CAS No.: 1073477-15-2
M. Wt: 180.22 g/mol
InChI Key: KJKDDUAJFSUIIK-UHFFFAOYSA-N
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Description

Cyclobutyl-(4-fluorophenyl)methanol is an organic compound with the molecular formula C11H13FO It consists of a cyclobutyl group attached to a 4-fluorophenyl group via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-(4-fluorophenyl)methanol typically involves the reaction of cyclobutylmagnesium bromide with 4-fluorobenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-(4-fluorophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutyl-(4-fluorophenyl)methane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction results in the corresponding alkane.

Scientific Research Applications

Cyclobutyl-(4-fluorophenyl)methanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl-(4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylphenylmethanol: Lacks the fluorine atom on the phenyl ring.

    Cyclobutyl-(4-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine.

    Cyclobutyl-(4-bromophenyl)methanol: Contains a bromine atom instead of fluorine.

Uniqueness

Cyclobutyl-(4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

cyclobutyl-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKDDUAJFSUIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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